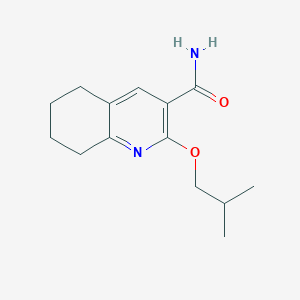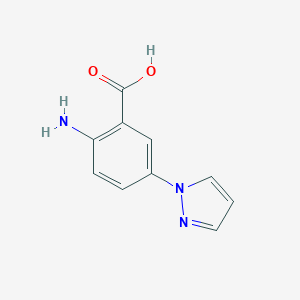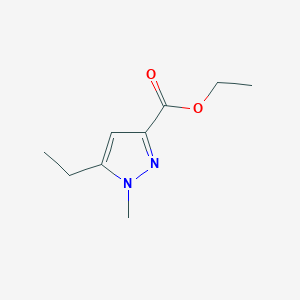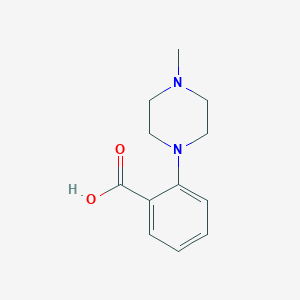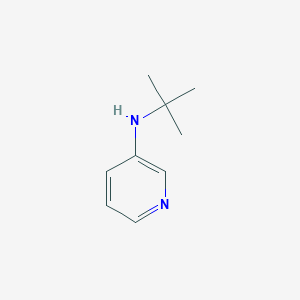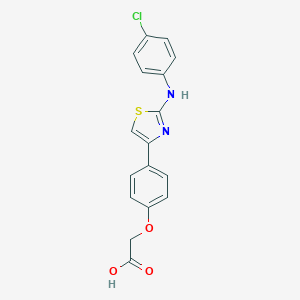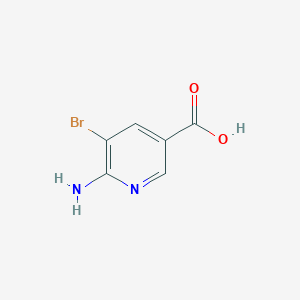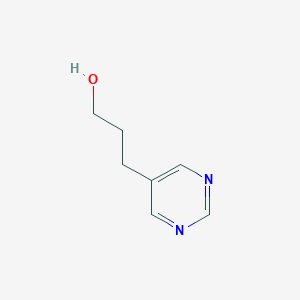
4-(1,2,4-Triazol-4-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,4-Triazol-4-yl)butanenitrile, also known as TBN or 4-TBN, is a chemical compound with the molecular formula C7H8N4. It is a white crystalline powder that is used in scientific research for various purposes.
Applications De Recherche Scientifique
4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used in scientific research for various purposes. It is commonly used as a building block for the synthesis of other compounds. It has also been used as a ligand for the preparation of metal complexes. Additionally, 4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile is not well understood. However, it is believed that it interacts with metal ions and forms complexes. These complexes may have various biological and chemical properties that can be studied.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. However, it has been reported to have antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-4-(1,2,4-Triazol-4-yl)butanenitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand for the preparation of metal complexes. However, one limitation is that there is limited information available on its biological properties, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. One direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Another direction is to study its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile and its interactions with metal ions.
Conclusion
In conclusion, 4-(1,2,4-Triazol-4-yl)butanenitrile is a versatile compound that is used in scientific research for various purposes. Its synthesis method is well established, and it has been shown to have antimicrobial and antioxidant properties. However, there is limited information available on its biological properties, which may make it difficult to interpret experimental results. Further research is needed to fully understand the potential of 4-4-(1,2,4-Triazol-4-yl)butanenitrile in various applications.
Méthodes De Synthèse
The synthesis of 4-4-(1,2,4-Triazol-4-yl)butanenitrile involves the reaction of 4-azido-1-butene with sodium cyanide in the presence of copper(I) iodide. This reaction results in the formation of 4-4-(1,2,4-Triazol-4-yl)butanenitrile as a white crystalline powder with a yield of 70-80%.
Propriétés
Numéro CAS |
172839-73-5 |
|---|---|
Nom du produit |
4-(1,2,4-Triazol-4-yl)butanenitrile |
Formule moléculaire |
C6H8N4 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-(1,2,4-triazol-4-yl)butanenitrile |
InChI |
InChI=1S/C6H8N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-2,4H2 |
Clé InChI |
HTDXVNJBJUXUGC-UHFFFAOYSA-N |
SMILES |
C1=NN=CN1CCCC#N |
SMILES canonique |
C1=NN=CN1CCCC#N |
Synonymes |
4H-1,2,4-Triazole-4-butanenitrile(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

